molecular formula C25H26N2O2 B3480641 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide

Cat. No. B3480641
M. Wt: 386.5 g/mol
InChI Key: OCOZYDOFUGZJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide, also known as A-381393, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide involves its selective binding to the dopamine D3 receptor and mu-opioid receptor. By antagonizing the dopamine D3 receptor, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide can modulate dopamine signaling in the brain, which has been implicated in several neurological disorders. By modulating the activity of the mu-opioid receptor, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide can reduce pain perception and provide analgesic effects.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide has been found to exhibit several biochemical and physiological effects, including selective antagonism towards the dopamine D3 receptor, modulation of dopamine signaling in the brain, and analgesic properties through the modulation of the mu-opioid receptor. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide has been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide in lab experiments is its selective binding to the dopamine D3 receptor and mu-opioid receptor, which allows for specific modulation of these receptors without affecting other neurotransmitter systems. Additionally, its low toxicity and good pharmacokinetic properties make it a safe and effective compound for use in animal studies. However, a limitation of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide is its limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the research and development of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide. One potential avenue is the further investigation of its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Additionally, further research could focus on optimizing the synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide to improve its solubility and other pharmacokinetic properties. Finally, the development of more selective and potent derivatives of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide could lead to the discovery of novel therapeutic agents with even greater efficacy and specificity.

Scientific Research Applications

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience and pain management. In neuroscience, it has been found to exhibit selective antagonism towards the dopamine D3 receptor, which is implicated in several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methoxybenzyl)benzamide has also been found to exhibit analgesic properties by modulating the activity of the mu-opioid receptor, which is involved in pain perception.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-24-9-5-4-7-22(24)16-26-25(28)21-12-10-19(11-13-21)17-27-15-14-20-6-2-3-8-23(20)18-27/h2-13H,14-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOZYDOFUGZJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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